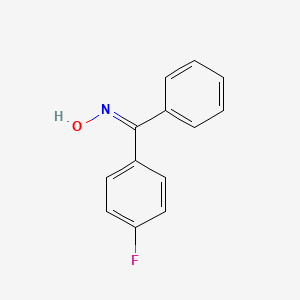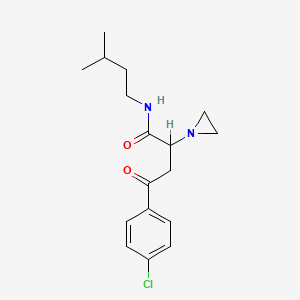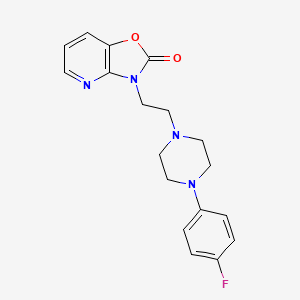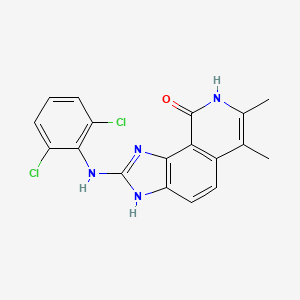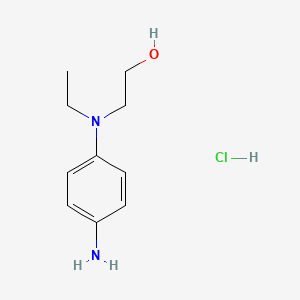![molecular formula C14H21N2O9P B12733107 [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate CAS No. 115365-22-5](/img/structure/B12733107.png)
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a pyrimidine ring and a phosphorylated oxolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring.
Attachment of the Oxolane Moiety: The oxolane ring is introduced through a series of reactions, including protection and deprotection steps to ensure the correct stereochemistry.
Phosphorylation: The final step involves the phosphorylation of the oxolane moiety using dimethoxyphosphoryl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in DNA and RNA synthesis.
Industry: The compound is used in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate involves its interaction with specific molecular targets. The phosphorylated oxolane moiety can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells.
類似化合物との比較
Similar Compounds
Thymidine: A nucleoside with a similar pyrimidine ring structure.
2’-Deoxyuridine: Another nucleoside with a similar oxolane moiety.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Uniqueness
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate is unique due to its specific combination of a phosphorylated oxolane moiety and a methylated pyrimidine ring. This structure allows it to interact with biological systems in ways that other similar compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications.
特性
CAS番号 |
115365-22-5 |
|---|---|
分子式 |
C14H21N2O9P |
分子量 |
392.30 g/mol |
IUPAC名 |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate |
InChI |
InChI=1S/C14H21N2O9P/c1-8-5-16(14(20)15-13(8)19)11-4-9(17)10(25-11)6-24-12(18)7-26(21,22-2)23-3/h5,9-11,17H,4,6-7H2,1-3H3,(H,15,19,20)/t9-,10+,11+/m0/s1 |
InChIキー |
PVIXGMKWHZZEJX-HBNTYKKESA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)CP(=O)(OC)OC)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)CP(=O)(OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



